molecular formula C10H14Cl2N2O B1521193 4-amino-N-(4-chlorophenyl)butanamide hydrochloride CAS No. 1193388-77-0

4-amino-N-(4-chlorophenyl)butanamide hydrochloride

Cat. No.: B1521193
CAS No.: 1193388-77-0
M. Wt: 249.13 g/mol
InChI Key: YLVNVQVSVAGBES-UHFFFAOYSA-N
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Description

4-Amino-N-(4-chlorophenyl)butanamide hydrochloride (CAS: sc-349151) is a chlorophenyl-substituted butanamide derivative. Its molecular formula is C₁₀H₁₃ClN₂O·HCl, with a molecular weight of 248.14 g/mol. The compound features a butanamide backbone linked to a 4-chlorophenyl group and an amino group, making it structurally versatile for pharmaceutical and biochemical applications. It is commercially available from suppliers such as Santa Cruz Biotechnology and CymitQuimica, typically in hydrochloride salt form to enhance solubility .

Properties

IUPAC Name

4-amino-N-(4-chlorophenyl)butanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O.ClH/c11-8-3-5-9(6-4-8)13-10(14)2-1-7-12;/h3-6H,1-2,7,12H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLVNVQVSVAGBES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCCN)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-N-(4-chlorophenyl)butanamide hydrochloride typically involves the reaction of 4-chlorophenylamine with butanoyl chloride in the presence of a suitable base, such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or large-scale batch processes. The choice of method depends on the desired scale and purity of the final product. Purification steps, such as recrystallization or chromatography, are often employed to achieve high purity.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-N-(4-chlorophenyl)butanamide hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The nitro group, if present, can be reduced to an amine.

  • Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Typical reducing agents are tin (Sn) and hydrochloric acid (HCl).

  • Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation: Formation of 4-amino-N-(4-chlorophenyl)butanamide nitrate.

  • Reduction: Formation of 4-amino-N-(4-chlorophenyl)butanamide amine.

  • Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

4-Amino-N-(4-chlorophenyl)butanamide hydrochloride is utilized in several scientific research areas:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Industry: The compound is used in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 4-amino-N-(4-chlorophenyl)butanamide hydrochloride exerts its effects depends on its molecular targets and pathways. For example, in biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain biochemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Aromatic Substituents

4-[2,4-Bis(2-methylbutan-2-yl)phenoxy]-N-(4-chloro-3-nitrophenyl)butanamide
  • Molecular Formula : C₂₄H₂₈ClN₃O₄
  • Molecular Weight : 474.95 g/mol
  • Key Features: This compound replaces the amino group with a bulky 2,4-bis(tert-pentyl)phenoxy substituent and introduces a nitro group on the chlorophenyl ring. The increased steric hindrance and electron-withdrawing nitro group likely reduce solubility but enhance binding affinity to hydrophobic targets compared to the simpler 4-chlorophenyl derivative .
4-Amino-N-(3-methylisoxazol-5-yl)butanamide Hydrochloride
  • Molecular Formula : C₈H₁₂N₃O₂·HCl
  • Molecular Weight : 233.66 g/mol
  • This structural variation may improve metabolic stability but reduce lipophilicity, altering pharmacokinetic properties .

Pharmacologically Active Analogues

N-Methyl-N-(4-chlorophenyl)-4-aminobenzenesulfonamide
  • Molecular Formula : C₁₃H₁₃ClN₂O₂S
  • Molecular Weight : 296.77 g/mol
  • Pharmacological Activity: A selective cyclooxygenase-1 (COX-1) inhibitor with potent analgesic effects (30 mg/kg dose in murine models). Unlike 4-amino-N-(4-chlorophenyl)butanamide, this compound’s sulfonamide group confers stronger enzyme inhibition but may increase gastrointestinal toxicity risks .
Lorcainide Hydrochloride
  • Molecular Formula : C₂₂H₂₆ClN₃O·HCl
  • Molecular Weight : 420.38 g/mol
  • Pharmacological Activity: An antiarrhythmic agent featuring a piperidine ring and chlorophenyl group. The amide linkage in lorcainide enhances stability compared to amine-based analogues, suggesting that 4-amino-N-(4-chlorophenyl)butanamide hydrochloride could similarly benefit from amide-mediated metabolic resistance .

Analogues with Functional Group Variations

4-(4-Chlorophenoxy)butan-1-amine Hydrochloride
  • Molecular Formula: C₁₀H₁₄ClNO·HCl
  • Molecular Weight : 236.14 g/mol
  • Key Differences : Replaces the amide group with a primary amine. This modification increases susceptibility to hydrolysis but may enhance bioavailability due to improved water solubility .
4-Chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanamide
  • Molecular Formula : C₁₃H₁₅ClN₂OS
  • Molecular Weight : 294.79 g/mol

Biological Activity

4-amino-N-(4-chlorophenyl)butanamide hydrochloride is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound 4-amino-N-(4-chlorophenyl)butanamide hydrochloride features an amino group that can form hydrogen bonds and an aromatic ring that can participate in π-π interactions. These structural characteristics enable the compound to interact with various biological molecules, influencing enzymatic and receptor activities.

The biological activity of 4-amino-N-(4-chlorophenyl)butanamide hydrochloride is primarily attributed to its ability to modulate enzyme activities and cytokine expression. The compound has been studied for its potential anti-inflammatory properties, particularly in inhibiting pro-inflammatory cytokines such as IL-1β and TNF-α.

Interaction with Biological Targets

  • Hydrogen Bonding : The amino group forms hydrogen bonds with target proteins, enhancing binding affinity.
  • Aromatic Interactions : The aromatic ring engages in π-π stacking with other aromatic residues in proteins, which can stabilize protein-ligand complexes.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of 4-amino-N-(4-chlorophenyl)butanamide hydrochloride. In vitro experiments showed that it significantly inhibited the expression of IL-1β and IL-6 mRNA levels in various cell lines, demonstrating its efficacy in reducing inflammation.

Case Study: In Vitro Evaluation

Compound IDCytokine InhibitionIC50 (µM)Cell Line
5dIL-1β2.5AML-12 (Hepatocytes)
5fIL-63.0RAW264.7 (Macrophages)

Anticancer Properties

The compound has also been investigated for its anticancer properties. Studies indicate that it may induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation.

Case Study: Anticancer Activity

Compound IDCancer TypeMechanism of ActionEfficacy (%)
5mBreast CancerApoptosis induction70
5cLung CancerCell cycle arrest65

Drug Development

The compound is being explored as a potential therapeutic agent for conditions such as neuropathic pain and inflammatory diseases. Its ability to modulate neurotransmitter uptake suggests possible applications in treating neurological disorders.

Safety Profile

In vivo studies have shown that 4-amino-N-(4-chlorophenyl)butanamide hydrochloride exhibits a favorable safety profile with minimal hepatotoxicity, making it a promising candidate for further development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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